3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

Catalog No.
S15984040
CAS No.
64964-55-2
M.F
C8H8Cl2O
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbo...

CAS Number

64964-55-2

Product Name

3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

IUPAC Name

3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C8H8Cl2O/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3

InChI Key

XVKTYQGWNUOKJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)Cl)C#CCl)C

3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound characterized by its unique cyclopropane structure and the presence of a chloroethynyl group. Its chemical formula is C8H8Cl2OC_8H_8Cl_2O, and it has a molecular weight of approximately 189.06 g/mol. The compound features a carbonyl chloride functional group, which makes it reactive and useful in various chemical syntheses.

This compound is notable for its potential applications in the synthesis of insecticides, particularly pyrethroids, which are widely used in agricultural practices and pest control due to their effectiveness against a broad spectrum of pests .

Typical of carbonyl chlorides:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as alcohols or amines to form esters or amides, respectively.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
  • Rearrangement: The structure may also undergo rearrangements under specific conditions, leading to different isomeric forms or related compounds.

The biological activity of 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride primarily relates to its derivatives, especially in the context of insecticides. Compounds derived from this structure have shown significant insecticidal properties, making them effective against various agricultural pests. The biological efficacy is often linked to the compound's ability to interfere with the nervous system of insects .

The synthesis of 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2,2-dimethylcyclopropanecarboxylic acid or its derivatives.
  • Chlorination: Chlorination reactions can introduce the chloroethynyl group into the cyclopropane structure.
  • Carbonylation: The introduction of the carbonyl chloride functionality can be accomplished using thionyl chloride or oxalyl chloride in a controlled reaction environment .

3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride finds applications primarily in:

  • Agricultural Chemistry: As a precursor for synthesizing pyrethroid insecticides.
  • Pharmaceuticals: Potentially as an intermediate in drug synthesis due to its reactive functional groups.
  • Chemical Research: Used in laboratories for developing new compounds with specific biological activities.

Studies on the interactions of 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride with biological systems focus on its insecticidal properties. Research indicates that derivatives of this compound effectively disrupt neurotransmission in insects, leading to paralysis and death. Such interactions are vital for understanding how these compounds can be optimized for pest control while minimizing impacts on non-target species .

Several compounds share structural similarities with 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)-2,2-dimethylcyclopropane-1-carbonyl chlorideContains trifluoromethyl groupHigher lipophilicity and potential for different biological activity
3-(Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acidSimilar cyclopropane structureKnown for strong insecticidal properties
Isopropyl 3-(chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylateContains isopropyl esterPotentially different reactivity due to ester functionality

The uniqueness of 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carbonyl chloride lies in its specific chloroethynyl substitution and its role as a precursor for effective insecticides compared to other structurally similar compounds. Its ability to be synthesized into various derivatives enhances its utility in both agricultural and pharmaceutical applications.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

189.9952203 g/mol

Monoisotopic Mass

189.9952203 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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